1-(3-Bromophenoxy)-2-nitrobenzene
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Overview
Description
1-(3-Bromophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenoxy)-2-nitrobenzene typically involves the reaction of 3-bromophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the nitro-substituted benzene ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Reduction: 1-(3-Bromophenoxy)-2-aminobenzene.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
1-(3-Bromophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenoxy)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenoxy group can undergo various transformations, contributing to the compound’s overall reactivity and potential biological activities.
Comparison with Similar Compounds
1-(3-Bromophenoxy)acetone: Similar structure but with an acetone group instead of a nitro group.
1-Bromo-3-(4-nitrophenoxy)benzene: Similar structure but with the nitro group on a different position of the benzene ring.
3-Bromopyridine: An aryl bromide with a pyridine ring instead of a benzene ring.
Uniqueness: 1-(3-Bromophenoxy)-2-nitrobenzene is unique due to the specific positioning of the bromine, nitro, and phenoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-bromophenoxy)-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUGZBQORRGHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428926 |
Source
|
Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-34-1 |
Source
|
Record name | 1-(3-Bromophenoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883106-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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